molecular formula C18H21NO2 B13929837 Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- CAS No. 89220-90-6

Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)-

Cat. No.: B13929837
CAS No.: 89220-90-6
M. Wt: 283.4 g/mol
InChI Key: VXRVKSMHBLRCOB-UHFFFAOYSA-N
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Description

Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- is a chemical compound that belongs to the morpholine family. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The specific structure of this compound includes a phenylmethoxy group at the 2-position and a phenylmethyl group at the 4-position, making it a unique derivative of morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy or phenylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the phenylmethoxy and phenylmethyl groups.

    2-(Phenylmethoxy)morpholine: A derivative with only the phenylmethoxy group.

    4-(Phenylmethyl)morpholine: A derivative with only the phenylmethyl group.

Uniqueness

Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)- is unique due to the presence of both phenylmethoxy and phenylmethyl groups, which can impart distinct chemical and biological properties compared to its simpler derivatives

Properties

IUPAC Name

4-benzyl-2-phenylmethoxymorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-7-16(8-4-1)13-19-11-12-20-18(14-19)21-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRVKSMHBLRCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388545
Record name Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89220-90-6
Record name Morpholine, 2-(phenylmethoxy)-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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